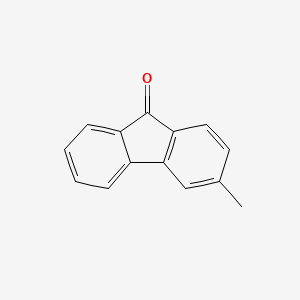

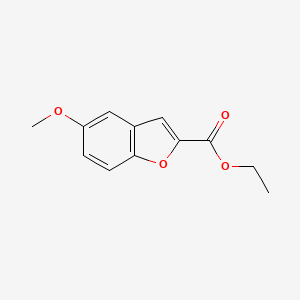

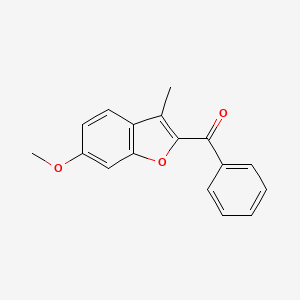

(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

説明

“(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the linear formula C17H14O3 . It has a molecular weight of 266.299 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Benzofuran compounds, such as “this compound”, have been synthesized through various methods . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C17H14O3 . The compound has a CAS Number of 269075-46-9 .

Chemical Reactions Analysis

Benzofuran compounds have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Physical and Chemical Properties Analysis

“this compound” is a chemical compound with the linear formula C17H14O3 . It has a molecular weight of 266.299 . More specific physical and chemical properties are not available in the search results.

科学的研究の応用

Antimicrobial and Antioxidant Properties

- A study by Rashmi et al. (2014) focused on synthesizing and evaluating the antimicrobial and antioxidant properties of various benzofuran derivatives. Although the exact compound was not synthesized, related derivatives demonstrated notable antimicrobial activity against certain bacteria, but none showed antifungal activity. The compounds also exhibited varying degrees of antioxidant capabilities (Rashmi et al., 2014).

Antimitotic Activity

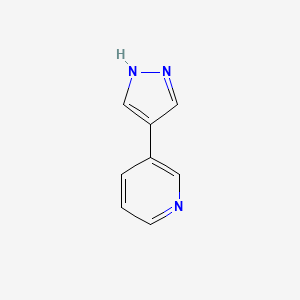

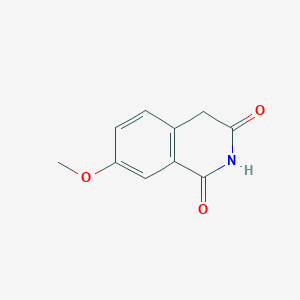

- Benzofuran linked tetralones, which share structural similarities with the queried compound, were studied for their antimitotic activity. Umesha et al. (2018) found that certain analogues displayed promising antimitotic activity, which could be significant for cancer research (Umesha, Sowbhagy, & Basavaraju, 2018).

Ligands for β-Amyloid Plaques

- Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives to evaluate their potential as probes for β-amyloid plaques in Alzheimer's Disease. Some derivatives displayed high affinity for Aβ(1-42) aggregates, suggesting their potential use in detecting β-amyloid plaques in Alzheimer's Disease patients (Cui et al., 2011).

α-Amylase Inhibitors and Radical Scavengers

- A study by Ali et al. (2020) on benzofuran-2-yl(phenyl)methanones highlighted their efficacy as α-amylase inhibitors and radical scavengers. This suggests potential applications in managing conditions like diabetes and oxidative stress (Ali et al., 2020).

Adenosine A1 and A2A Receptor Antagonists

- Janse van Rensburg et al. (2019) synthesized methoxy substituted benzofuran derivatives and assessed their affinities for adenosine A1 and A2A receptors. The study indicates the potential of these compounds in the development of receptor antagonists (Janse van Rensburg, Legoabe, Terre’Blanche, & Aucamp, 2019).

SIRT1 Inhibitors

- Wu et al. (2013) identified benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors, suggesting their potential role in regulating deacetylase activity, which has implications for aging and metabolic diseases (Wu, Li, Chen, Jiang, Xu, & Liu, 2013).

Tubulin Polymerization Inhibitors

- Kamal et al. (2014) synthesized benzo[b]furans, including derivatives structurally similar to the queried compound, and evaluated them as inhibitors of tubulin polymerization and inducers of apoptosis in cancer research (Kamal, Reddy, Nayak, Reddy, Prasad, Nimbarte, Srinivasulu, Vishnuvardhan, & Reddy, 2014).

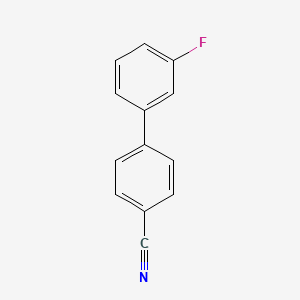

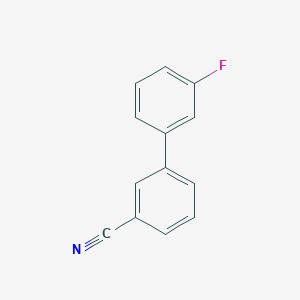

Antimicrobial and Antioxidant Activity of Biphenyl Derivatives

- Aswathanarayanappa et al. (2012) investigated biphenyl containing benzofuran derivatives for their antimicrobial and antioxidant activities. This research could be relevant for exploring similar properties in benzofuran-2-yl(phenyl)methanone derivatives (Aswathanarayanappa, Bheemappa, Bodke, Bhovi, Ningegowda, Shivakumar, Peethambar, & Telkar, 2012).

Estrogen Receptor Binding

- Halabalaki et al. (2000) isolated and studied 2-phenyl-benzofurans from Onobrychis ebenoides for their binding affinity to the estrogen receptor, highlighting a potential area of interest for benzofuran derivatives in hormonal studies (Halabalaki, Aligiannis, Papoutsi, Mitakou, Moutsatsou, Sekeris, & Skaltsounis, 2000).

作用機序

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with various targets leading to their diverse pharmacological activities .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

生化学分析

Biochemical Properties

(6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting potential anticancer properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound induces apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding leads to the inhibition or activation of these biomolecules, resulting in changes in cellular processes. For instance, the compound inhibits the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression and cellular responses . Additionally, it can induce changes in gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis. These effects are dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth in cancer models . At high doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. The compound also interacts with cofactors, such as NADH and FADH2, influencing metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The compound is distributed to various tissues, including the liver, kidneys, and lungs, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct the compound to specific compartments or organelles. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

特性

IUPAC Name |

(6-methoxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-14-9-8-13(19-2)10-15(14)20-17(11)16(18)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNOCCDHRFAWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701229400 | |

| Record name | (6-Methoxy-3-methyl-2-benzofuranyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269075-46-9 | |

| Record name | (6-Methoxy-3-methyl-2-benzofuranyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269075-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-3-methyl-2-benzofuranyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(PHENYL)METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。